An In-depth Technical Guide to 1-Azido-6-bromohexane: Structure, Reactivity, and Applications
An In-depth Technical Guide to 1-Azido-6-bromohexane: Structure, Reactivity, and Applications
Abstract
1-Azido-6-bromohexane is a linear bifunctional molecule of significant interest in chemical biology, drug development, and materials science. Its structure is characterized by a six-carbon aliphatic chain functionalized with a terminal azide group at one end and a bromine atom at the other. This unique arrangement provides orthogonal reactivity, enabling sequential or simultaneous conjugation reactions. The azide group serves as a versatile handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the bromo group acts as a classic electrophile for nucleophilic substitution reactions. This guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and reactivity of 1-azido-6-bromohexane. It further details its critical applications, supported by field-proven experimental protocols, to serve as a technical resource for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
1-Azido-6-bromohexane is a heteroaliphatic compound featuring a flexible hexyl spacer that separates two distinct reactive functional groups.[1]
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IUPAC Name: 1-azido-6-bromohexane[1]
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Molecular Formula: C₆H₁₂BrN₃[1]
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Structure: The molecule consists of a central hexane chain. Carbon-1 is covalently bonded to an azide (-N₃) group, and Carbon-6 is bonded to a bromine (-Br) atom.
The strategic placement of these groups allows for independent chemical transformations. The azide is a soft nucleophile and a 1,3-dipole, while the primary alkyl bromide is an electrophile susceptible to attack by a wide range of nucleophiles.
Caption: Chemical structure of 1-azido-6-bromohexane.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 206.08 g/mol | [1][2] |
| Exact Mass | 205.02146 Da | [1][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| LogP | 2.70 | [2][3] |
| CAS Number | 235095-05-3 | [1][5] |
Spectroscopic Characterization
The structure of 1-azido-6-bromohexane is unequivocally confirmed by spectroscopic methods. While specific spectra for this exact molecule are not widely published in public databases, its characteristic signals can be predicted based on established chemical shift and absorption frequency data for its constituent functional groups.[6][7]
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¹H NMR (predicted): The proton NMR spectrum would show a series of multiplets for the methylene protons (-CH₂-) of the hexane chain. The protons alpha to the azide group (N₃-CH₂ -) would appear around δ 3.2-3.4 ppm, while the protons alpha to the bromine atom (Br-CH₂ -) would be expected further downfield, typically around δ 3.4-3.6 ppm.[6] The remaining methylene protons in the chain would appear as complex multiplets between δ 1.3 and 1.9 ppm.
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¹³C NMR (predicted): The carbon spectrum would display six distinct signals for the hexane backbone. The carbon attached to the azide (C-N₃) would resonate around δ 51 ppm, and the carbon attached to the bromine (C-Br) would appear around δ 33 ppm.[6]
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FT-IR: The infrared spectrum provides definitive evidence for the key functional groups. A strong, sharp absorption band between 2090-2140 cm⁻¹ is the characteristic stretching vibration of the azide (-N₃) group. The C-Br stretch would be observed in the fingerprint region, typically between 560-660 cm⁻¹ .[6] Standard C-H stretching bands for the aliphatic chain would be present in the 2850-2975 cm⁻¹ region.
Synthesis and Purification
The most common and efficient synthesis of 1-azido-6-bromohexane involves a nucleophilic substitution reaction on a commercially available precursor, 1,6-dibromohexane.[2][3] This approach is favored for its high yield and straightforward execution.
The underlying principle is the differential reactivity of nucleophiles. The azide ion (N₃⁻) is an excellent nucleophile and can readily displace one of the bromide leaving groups from 1,6-dibromohexane.[8] By controlling the stoichiometry—using a slight excess of sodium azide—the reaction can be biased towards monosubstitution, minimizing the formation of the diazide byproduct.
Experimental Protocol: Synthesis from 1,6-Dibromohexane
This protocol describes a standard laboratory-scale synthesis.
Materials:
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1,6-Dibromohexane (1.0 eq)
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Sodium azide (NaN₃) (1.1 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Deionized water
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Diethyl ether or Ethyl acetate
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,6-dibromohexane in anhydrous DMF.
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Azide Addition: Add sodium azide to the solution. Causality Note: DMF is an ideal polar aprotic solvent for this Sₙ2 reaction as it solvates the sodium cation, leaving the azide anion highly reactive.
-
Reaction Conditions: Stir the mixture at room temperature (approx. 20-25°C) under an inert atmosphere (e.g., nitrogen or argon).[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Workup: a. Quench the reaction by pouring the mixture into a separatory funnel containing deionized water. b. Extract the aqueous phase three times with diethyl ether or ethyl acetate. c. Combine the organic layers and wash sequentially with deionized water and then brine. Causality Note: The water washes remove the DMF and unreacted sodium azide, while the brine wash removes residual water from the organic phase. d. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. c. If necessary, purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 1-azido-6-bromohexane.
Chemical Reactivity and Applications
The synthetic utility of 1-azido-6-bromohexane stems from the orthogonal reactivity of its two terminal functional groups. This allows for a two-step, controlled approach to building complex molecular architectures, a cornerstone of bioconjugation and drug development.[9][10]
Caption: Orthogonal reaction workflow of 1-azido-6-bromohexane.
The Azide Group: A Gateway to Click Chemistry
The azide moiety is a cornerstone of "click chemistry," a set of reactions known for their high yield, specificity, and biocompatibility.[11][12] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
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Mechanism: In the presence of a Cu(I) catalyst, the azide group of 1-azido-6-bromohexane reacts rapidly and specifically with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[13] This reaction is highly efficient and can be performed in aqueous environments, making it ideal for bioconjugation.[12][13]
-
Applications:
-
Bioconjugation: Linking proteins, nucleic acids, and carbohydrates to reporter molecules like fluorophores or biotin.[14][15]
-
Drug Development: Assembling complex drug candidates and creating antibody-drug conjugates (ADCs), where the linker connects a targeting antibody to a cytotoxic payload.[15][16]
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Materials Science: Functionalizing surfaces and polymers to create novel materials with tailored properties.
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The Bromo Group: A Handle for Nucleophilic Substitution
The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. It readily reacts with a variety of soft and hard nucleophiles to form stable covalent bonds.
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Reactivity: The C-Br bond is polarized, rendering the carbon atom electron-deficient and susceptible to attack. Common nucleophiles include:
-
Thiols (-SH): Found in cysteine residues of proteins, reacting to form a stable thioether linkage. This is a common strategy for site-specific protein modification.[9]
-
Amines (-NH₂): Found in lysine residues or as N-termini of proteins, forming secondary amine linkages.
-
Carboxylates (-COO⁻): Reacting to form ester bonds.
-
-
Applications:
-
Surface Immobilization: Tethering biomolecules to surfaces functionalized with nucleophilic groups (e.g., thiol-modified glass slides or gold nanoparticles).[9]
-
Crosslinking: Connecting two molecular entities, where one is introduced via the azide and the other via the bromide.
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Protocol: Two-Step Protein Immobilization on a Surface
This protocol exemplifies the use of 1-azido-6-bromohexane's orthogonal reactivity to first attach a small molecule to the linker and then immobilize the construct onto a thiol-modified surface.
Part A: CuAAC Reaction with an Alkyne-Functionalized Fluorophore
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Preparation: In a microcentrifuge tube, dissolve the alkyne-fluorophore (1.0 eq) and 1-azido-6-bromohexane (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
Catalyst Preparation: Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and sodium ascorbate.
-
Reaction Initiation: Add copper(II) sulfate (0.1 eq) to the reaction mixture, followed by sodium ascorbate (0.2 eq). Causality Note: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ, which is essential for the cycloaddition to proceed.[13]
-
Incubation: Vortex the mixture and allow it to react for 1-2 hours at room temperature, protected from light.
-
Purification: The resulting bromo-terminated fluorophore conjugate can be purified using reverse-phase HPLC.
Part B: Immobilization onto a Thiol-Modified Surface
-
Surface Preparation: Use a commercially available glass slide or gold surface functionalized with thiol (-SH) groups.
-
Immobilization Reaction: Dissolve the purified bromo-terminated fluorophore from Part A in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Immerse the thiol-modified surface in the solution and incubate for 4-12 hours at room temperature or 4°C. The nucleophilic thiol groups on the surface will displace the bromide on the linker, forming a stable thioether bond.
-
Washing: Thoroughly wash the surface with buffer and then deionized water to remove any non-covalently bound material. The surface is now functionalized with the immobilized fluorophore.
Safety and Handling
Organic azides are energetic compounds and must be handled with appropriate caution.[17]
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Potential Hazards: Low molecular weight organic azides can be sensitive to shock, heat, and friction, posing a risk of explosive decomposition.[18][19] While the C/N ratio of 1-azido-6-bromohexane (C=6, N=3) makes it relatively stable under normal laboratory conditions according to the "Rule of Six," precautions are still necessary.[17]
-
Handling Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[20]
-
Avoid contact with metals, as this can form highly unstable metal azides. Use plastic or ceramic spatulas.[17]
-
Do not mix with acids, which can generate highly toxic and explosive hydrazoic acid.[21]
-
Avoid using halogenated solvents like dichloromethane, which can form dangerously explosive di- and tri-azidomethane.[18][21]
-
Store in a cool, dark place, away from heat and sources of ignition.[19][20]
-
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled waste container and should not be mixed with acidic waste.[20][21]
Conclusion
1-Azido-6-bromohexane is a powerful and versatile bifunctional linker that serves as a molecular bridge in modern chemical synthesis. Its well-defined structure, featuring a flexible spacer and orthogonally reactive azide and bromide termini, provides researchers with precise control over the construction of complex conjugates. From labeling biomolecules for diagnostic imaging to building next-generation antibody-drug conjugates, the applications of this compound are central to advancing scientific discovery in chemistry, biology, and medicine. This guide has provided the foundational knowledge and practical protocols necessary for its effective and safe utilization in a research environment.
References
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]
-
UCD School of Chemistry. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Azide Compounds - Environmental Health and Safety. Retrieved from [Link]
-
University of New Mexico Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]
-
University of Victoria. (2022, May 18). Azides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71358027, 1-Azido-6-bromohexane. Retrieved from [Link]
-
LookChem. (n.d.). 1-azido-6-broMo-Hexane. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-azido-6-bromo-Hexane. Retrieved from [Link]
-
Kim, S., & Kim, S. S. (1994). Radical reaction of alkyl azides. DSpace at KOASAS. Retrieved from [Link]
-
Reeves, W. P., & Bahr, M. L. (1976). Phase-Transfer Catalysis; Preparation of Alkyl Azides. Synthesis, 1976(12), 823. Retrieved from [Link]
-
Tanimoto, H., et al. (2017). Taming the reactivity of alkyl azides by intramolecular hydrogen bonding: site-selective conjugation of unhindered diazides. Organic Chemistry Frontiers, 4(11), 2206-2211. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 29). Reactions of Azides. Master Organic Chemistry. Retrieved from [Link]
-
Tanko, J. M., & Sadeghipour, M. (2009). Intramolecular and Intermolecular Schmidt Reactions of Alkyl Azides with Aldehydes. Angewandte Chemie International Edition, 48(48), 9140-9143. Retrieved from [Link]
-
Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. Retrieved from [Link]
-
Kumar, R., et al. (2023). A Recent Concept of Importance: Click Chemistry. International Journal of Drug Delivery Technology, 13(1), 1-6. Retrieved from [Link]
-
Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8101, 1-Bromohexane. Retrieved from [Link]
-
Baran, P. S., & Cembrowski, A. R. (2012). Bioconjugation by Native Chemical Tagging of C–H Bonds. Journal of the American Chemical Society, 134(12), 5532-5535. Retrieved from [Link]
-
Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, March 27). How bioconjugation is unlocking new drug development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, August 31). Spectral Information in PubChem. Retrieved from [Link]
Sources
- 1. 1-Azido-6-bromohexane | C6H12BrN3 | CID 71358027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 1-azido-6-bromo-Hexane | CAS#:235095-05-3 | Chemsrc [chemsrc.com]
- 4. Buy 1-Azido-6-bromohexane (EVT-1803463) | 235095-05-3 [evitachem.com]
- 5. 1-Azido-6-bromo-hexane 95% | CAS: 235095-05-3 | AChemBlock [achemblock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bioconjugation by Native Chemical Tagging of C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rroeder.nd.edu [rroeder.nd.edu]
- 12. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry [organic-chemistry.org]
- 14. labinsights.nl [labinsights.nl]
- 15. susupport.com [susupport.com]
- 16. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]
- 17. safety.pitt.edu [safety.pitt.edu]
- 18. ucd.ie [ucd.ie]
- 19. safety.fsu.edu [safety.fsu.edu]
- 20. uvic.ca [uvic.ca]
- 21. chemistry.unm.edu [chemistry.unm.edu]
